![molecular formula C17H16O9 B1208618 Bergaptol-O-glucopyranoside CAS No. 131623-13-7](/img/structure/B1208618.png)
Bergaptol-O-glucopyranoside
Overview
Description
Bergaptol-O-glucopyranoside is a natural product found in Glehnia littoralis, Ostericum grosseserratum, and Hansenia forbesii . It has the molecular formula C17H16O9 and a molecular weight of 364.3 g/mol . It is also known as 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one .
Molecular Structure Analysis
The molecular structure of Bergaptol-O-glucopyranoside includes a glucopyranoside group attached to a furochromenone group . The compound has several hydroxyl groups, making it polar and likely soluble in water .
Physical And Chemical Properties Analysis
Bergaptol-O-glucopyranoside has a molecular weight of 364.3 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 .
Scientific Research Applications
Pharmacological Properties
Bergaptol has been studied for its multiple health benefits, including anti-inflammatory , antioxidant , anti-cancer , anti-osteoporosis , anti-microbial , and anti-lipidemic effects . It can inhibit the activities of cytochrome P450s, particularly CYP2C9 and CYP3A4, affecting the metabolism and concentrations of certain drugs and toxins .
Toxicity Studies
Unlike most furocoumarins, bergaptol is not phototoxic or photomutagenic, which is a significant advantage in terms of safety . However, the toxicity of Bergaptol-O-glucopyranoside has not been clearly reported, and further in vivo and clinical studies are needed to identify safe and effective doses .
Drug Metabolism Interference
Bergaptol has been identified as a mechanism-based inactivator of CYP2C9, which means it can cause irreversible inhibition of this enzyme . This interaction is crucial to understand as it can lead to significant fruit-drug interactions, especially with grapefruit, which is known to contain bergaptol .
Chemotherapeutic Drug Resistance
Bergaptol can suppress drug efflux transporters, such as P-glycoprotein, which is beneficial in overcoming chemotherapeutic drug resistance . This could potentially enhance the efficacy of cancer treatments by preventing the cancer cells from expelling the drugs.
Antimicrobial Activity
The compound has shown high potential for inhibition of quorum sensing, which is a system of stimuli and response correlated with population density, leading to its antimicrobial effects . This application could be particularly useful in the development of new antibiotics or antiseptic agents.
Plasma Retention
In vivo studies suggest that bergaptol can be retained in plasma for longer durations compared to other coumarins . This property could be advantageous for sustained therapeutic effects in various treatments.
Mechanism of Action
Bergaptol-O-glucopyranoside is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It has been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This article will delve into the mechanism of action of Bergaptol-O-glucopyranoside, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Bergaptol-O-glucopyranoside primarily targets the Cytochrome P450 enzymes (CYP), specifically CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, Bergaptol-O-glucopyranoside can affect the metabolism and concentrations of certain drugs and toxins .
Mode of Action
Bergaptol-O-glucopyranoside interacts with its targets (CYP2C9 and CYP3A4) in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes . This interaction results in a mechanism-based inactivation of the enzymes, which can lead to permanent inhibition of their functions .
Biochemical Pathways
The inhibition of CYP2C9 and CYP3A4 by Bergaptol-O-glucopyranoside affects various biochemical pathways. For instance, it can suppress the expression of COX-2 and iNOS genes and reduce cytokine formation via inhibiting JAK2, STAT3, and p65 pathways . This leads to anti-inflammatory effects. Additionally, it exhibits antioxidant properties by reducing several types of reactive oxygen species .
Pharmacokinetics
It has been reported that bergaptol-o-glucopyranoside can be retained in plasma for longer than other coumarins , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of Bergaptol-O-glucopyranoside’s action include anti-inflammatory, antioxidant, and anti-cancer effects . It can inhibit inflammatory responses, reduce reactive oxygen species, and has been shown to have anti-proliferative and anti-cancer properties .
properties
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAHFYWRHVOEBA-AQFIFQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157149 | |
Record name | Bergaptol-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bergaptol-O-glucopyranoside | |
CAS RN |
131623-13-7 | |
Record name | Bergaptol-O-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergaptol-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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